molecular formula C7H3Br2N3O2 B1629378 3,6-Dibromo-4-nitro-1H-indazole CAS No. 885519-42-6

3,6-Dibromo-4-nitro-1H-indazole

Cat. No. B1629378
CAS RN: 885519-42-6
M. Wt: 320.93 g/mol
InChI Key: TZYBWPYNINSHJE-UHFFFAOYSA-N
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Description

  • SMILES Notation : C1=C(C=C(C2=C(NN=C21)Br)N+[O-])Br

Synthesis Analysis

Several synthetic approaches have been explored for indazoles, including those involving transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed method facilitates the formation of 1H-indazoles through N–N bond formation using oxygen as the terminal oxidant. This approach involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by Cu(OAc)2-catalyzed N–N bond formation in DMSO under O2 atmosphere, yielding a diverse range of 1H-indazoles .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-4-nitro-1H-indazole consists of a fused indazole ring system with two bromine atoms and a nitro group. The arrangement of these substituents significantly influences its chemical properties and reactivity .

properties

IUPAC Name

3,6-dibromo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYBWPYNINSHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646308
Record name 3,6-Dibromo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-4-nitro-1H-indazole

CAS RN

885519-42-6
Record name 3,6-Dibromo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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